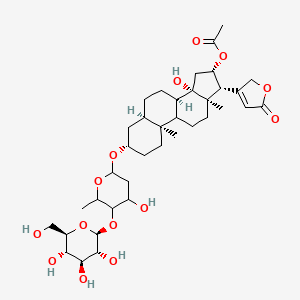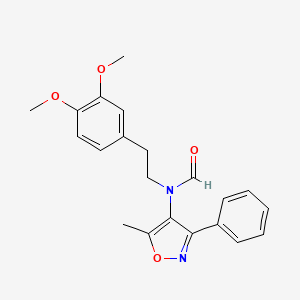
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide is a synthetic organic compound that belongs to the class of formamides It is characterized by the presence of a phenethyl group substituted with two methoxy groups, an isoxazole ring with a phenyl and a methyl group, and a formamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where the 3,4-dimethoxyphenethylamine reacts with an appropriate electrophile.
Formamide Formation: The final step involves the formation of the formamide group by reacting the intermediate with formic acid or a formylating agent under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a formamide group.
N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)carbamate: Contains a carbamate group instead of a formamide group.
Uniqueness: N-(3,4-dimethoxyphenethyl)-N-(5-methyl-3-phenylisoxazol-4-yl)formamide is unique due to the specific combination of functional groups and the presence of both the isoxazole ring and the formamide group. This combination may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H22N2O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-3-phenyl-1,2-oxazol-4-yl)formamide |
InChI |
InChI=1S/C21H22N2O4/c1-15-21(20(22-27-15)17-7-5-4-6-8-17)23(14-24)12-11-16-9-10-18(25-2)19(13-16)26-3/h4-10,13-14H,11-12H2,1-3H3 |
Clave InChI |
IGHYFSXWMCFCNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)N(CCC3=CC(=C(C=C3)OC)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


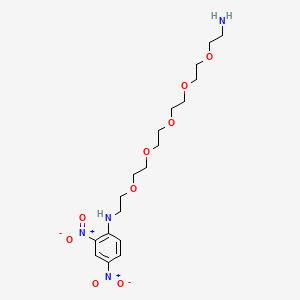

![6-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14088151.png)

![N-[(4-oxo-3H-quinazolin-2-yl)methyl]formamide](/img/structure/B14088166.png)
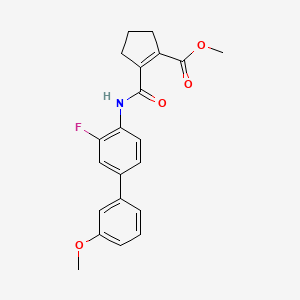
![(1S,4S)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid](/img/structure/B14088176.png)
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
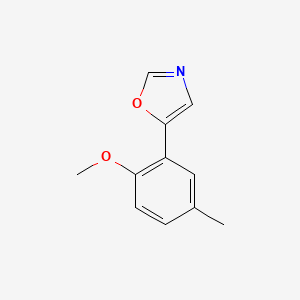

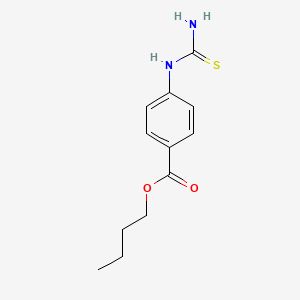
![4-(3-butoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14088200.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088205.png)
